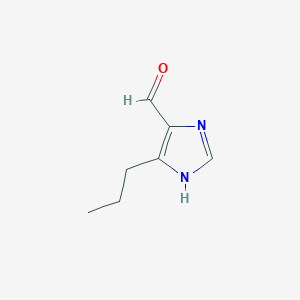

1h-Imidazole-5-carboxaldehyde, 4-propyl-

Description

Significance and Research Context of Imidazole (B134444) Carboxaldehyde Scaffolds

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science. biomedpharmajournal.orgnih.gov Imidazole derivatives exhibit a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. semanticscholar.orgnih.govlongdom.org The imidazole ring is a key component of many important biological molecules, such as the amino acid histidine and purines found in nucleic acids. biomedpharmajournal.orgsemanticscholar.org

The addition of a carboxaldehyde group to the imidazole ring creates an "imidazole carboxaldehyde" scaffold, a versatile building block in organic synthesis. researchgate.netchemicalbook.com The aldehyde functionality serves as a reactive handle for the construction of more complex molecules through various chemical transformations. This strategic combination of a biologically active core (imidazole) and a synthetically versatile group (carboxaldehyde) makes these scaffolds highly valuable in the development of new therapeutic agents and functional materials. researchgate.net

Table 1: Examples of Bioactive Imidazole-Containing Compounds

| Compound Name | Therapeutic Application |

|---|---|

| Metronidazole | Antibacterial and antiprotozoal |

| Cimetidine | H2 receptor antagonist (anti-ulcer) |

| Nilotinib | Tyrosine kinase inhibitor (anticancer) |

| Histamine | Neurotransmitter and inflammatory mediator |

Overview of Heterocyclic Chemistry Relevance

Heterocyclic compounds, which contain atoms of at least two different elements as members of its ring(s), are of paramount importance in chemistry and biology. semanticscholar.org The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govuobasrah.edu.iq This structural feature imparts unique chemical properties, including amphoteric nature (acting as both an acid and a base) and the ability to engage in various intermolecular interactions. nih.govnih.gov

The chemistry of imidazoles is rich and well-studied, with numerous synthetic routes available for their preparation and functionalization. slideshare.netorgsyn.orgguidechem.com The presence of the two nitrogen atoms influences the electron distribution within the ring, making it susceptible to both electrophilic and nucleophilic attack at different positions. This reactivity allows for the precise modification of the imidazole scaffold to fine-tune its properties for specific applications.

Research Gaps and Objectives for 1H-Imidazole-5-carboxaldehyde, 4-propyl-

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound 1H-Imidazole-5-carboxaldehyde, 4-propyl-. While the parent imidazole and various substituted imidazole carboxaldehydes have been investigated, this particular derivative remains largely unexplored. bldpharm.com

This lack of dedicated research presents a clear objective for future studies. Key research objectives could include:

Development of an efficient and scalable synthesis for 1H-Imidazole-5-carboxaldehyde, 4-propyl-. While general methods for imidazole synthesis exist, a route optimized for this specific substitution pattern is needed.

Thorough characterization of its physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry) and crystalline structure.

Exploration of its chemical reactivity , particularly focusing on the reactions of the carboxaldehyde group to synthesize a library of novel derivatives.

Investigation of its potential biological activities. Based on the known pharmacology of other imidazole derivatives, screening for antimicrobial, anticancer, and anti-inflammatory properties would be a logical starting point.

The systematic investigation of 1H-Imidazole-5-carboxaldehyde, 4-propyl- holds the promise of uncovering new chemical entities with potentially valuable applications in medicine and materials science, thereby filling a notable void in the current body of scientific knowledge.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSGWEZTYITIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1h Imidazole 5 Carboxaldehyde, 4 Propyl

Transformations at the Aldehyde Functional Group

The aldehyde moiety is a key site for chemical modifications, participating in oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of 1H-Imidazole-5-carboxaldehyde, 4-propyl- can be oxidized to form the corresponding 4-propyl-1H-imidazole-5-carboxylic acid. This conversion is a standard transformation for aldehydes and can be accomplished using various oxidizing agents. While specific literature on the oxidation of this particular compound is not abundant, general principles of aldehyde oxidation are applicable. cymitquimica.com

A relevant example from patent literature describes a multi-step synthesis where a related compound, 2-n-propyl-4,5-hydroxymethyl-imidazole, is oxidized to 2-n-propyl imidazole-4,5-dicarboxylic acid using nitric acid at elevated temperatures (50-100 °C). google.com This demonstrates the stability of the imidazole (B134444) ring under certain oxidative conditions. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as esterification, to produce compounds like 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. google.com

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 2-n-propyl-4,5-hydroxymethyl-imidazole | Nitric Acid | 2-n-propyl imidazole-4,5-dicarboxylic acid |

| General Imidazole-4-carboxaldehydes | Various | Carboxylic acids |

Reduction Reactions to Alcohol Derivatives

The aldehyde functional group can be readily reduced to a primary alcohol, yielding (4-propyl-1H-imidazol-5-yl)methanol. This reduction transforms the chemical properties of the molecule, opening up new avenues for derivatization. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. Sodium borohydride is often favored for its milder nature and selectivity. The resulting alcohol can undergo further reactions, including etherification and esterification.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to condensation reactions with various nucleophiles.

Schiff Base Formation: The reaction of 1H-Imidazole-5-carboxaldehyde, 4-propyl- with primary amines leads to the formation of imines, commonly known as Schiff bases. core.ac.uk This reaction is typically catalyzed by a small amount of acid. Imidazole-containing Schiff bases are of significant interest for their potential applications in coordination chemistry and as biologically active molecules. For instance, 4-methyl-5-imidazole carboxaldehyde has been successfully used to synthesize various Schiff bases. researchgate.net

Knoevenagel Condensation: This is a carbon-carbon bond-forming reaction where the aldehyde condenses with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. sigmaaldrich.com The reaction is usually catalyzed by a weak base, and interestingly, the imidazole ring itself can act as a catalyst in such condensations. researchgate.netipe.ac.cn This reaction results in the formation of an α,β-unsaturated product, providing a pathway to more complex molecular architectures.

| Reaction Type | Aldehyde Reactant | Second Reactant | Product Type |

|---|---|---|---|

| Schiff Base Formation | 4-methyl-5-imidazole carboxaldehyde | Primary amines | Imine (Schiff Base) |

| Knoevenagel Condensation | Aromatic aldehydes | Active methylene compounds | α,β-unsaturated compound |

Modifications of the Imidazole Ring System

The imidazole ring itself offers opportunities for derivatization, primarily at the nitrogen atoms and, to a lesser extent, on the carbon framework.

N-Alkylation and N-Derivatization Reactions

The N-1 position of the imidazole ring in 1H-Imidazole-5-carboxaldehyde, 4-propyl- can be readily alkylated. This modification is a common strategy to alter the physicochemical properties of imidazole-containing compounds. The reaction is typically carried out using an alkyl halide in the presence of a base. researchgate.net Research on the related 4-methyl-1H-imidazole-5-carbaldehyde has demonstrated that the N-1 atom can be derivatized with various alkyl groups. dergipark.org.trbeun.edu.tr Furthermore, it is possible to methylate both nitrogen atoms to form an imidazolium (B1220033) salt, such as 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. dergipark.org.tr

| Imidazole Substrate | Alkylating Agent | Product |

|---|---|---|

| 4-methyl-1H-imidazole-5-carbaldehyde | Methyl iodide | 1,4-dimethyl-imidazole-5-carbaldehyde |

| 4-methyl-1H-imidazole-5-carbaldehyde | Various alkyl groups | N-1 alkylated derivatives |

| Imidazole | Alkylating agents with basic zeolites | N-Alkylated imidazole |

Electrophilic and Nucleophilic Substitutions on the Imidazole Core

The aromatic nature of the imidazole ring allows for substitution reactions, although the reactivity is influenced by the existing propyl and carboxaldehyde substituents.

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich character. However, the electron-withdrawing nature of the 5-carboxaldehyde group deactivates the ring towards such reactions. The C-2 position is the most probable site for any potential electrophilic substitution.

Nucleophilic Substitution: Direct nucleophilic substitution on the imidazole core is challenging and typically requires the presence of a good leaving group, such as a halogen. Without such a group, the ring is generally resistant to nucleophilic attack.

Heterocyclic Ring Transformations (e.g., Benzoxazole, Benzothiazole, Benzoimidazole Formation)

The aldehyde group of 1H-Imidazole-5-carboxaldehyde, 4-propyl- is a reactive site for condensation reactions with binucleophilic reagents, leading to the formation of various fused heterocyclic rings. This strategy is particularly valuable for the synthesis of benzofused heterocycles such as benzoxazoles, benzothiazoles, and benzoimidazoles, which are prominent scaffolds in medicinal chemistry.

The general approach for these transformations involves a two-step reaction sequence. The first step is the condensation of the imidazole-5-carboxaldehyde with an ortho-substituted aniline (B41778) (e.g., 2-aminophenol (B121084), 2-aminothiophenol (B119425), or o-phenylenediamine) to form a Schiff base intermediate. The subsequent step involves an intramolecular cyclization, often promoted by an oxidizing agent, to yield the final benzofused heterocyclic system.

While specific studies on the 4-propyl derivative are not extensively documented, the reactivity is well-established for the closely related analog, 4-methyl-1H-imidazole-5-carbaldehyde. The synthetic methodology is expected to be directly applicable to the 4-propyl counterpart. researchgate.net

Benzoxazole Formation: The reaction of 1H-Imidazole-5-carboxaldehyde, 4-propyl- with 2-aminophenol would proceed through the formation of an intermediate Schiff base. Subsequent intramolecular cyclization and oxidation would yield the corresponding 2-(4-propyl-1H-imidazol-5-yl)benzoxazole.

Benzothiazole Formation: Similarly, condensation with 2-aminothiophenol would lead to a thiazoline (B8809763) intermediate via the Schiff base, which upon oxidation, would furnish 2-(4-propyl-1H-imidazol-5-yl)benzothiazole.

Benzoimidazole Formation: The reaction with o-phenylenediamine (B120857) would follow a similar pathway to produce 2-(4-propyl-1H-imidazol-5-yl)benzo[d]imidazole. The condensation forms a dihydro-1H-benzo[d]imidazole intermediate which is then oxidized to the aromatic benzoimidazole.

A general representation of these reactions is depicted below:

Table 1: Heterocyclic Ring Transformations of 1H-Imidazole-5-carboxaldehyde, 4-propyl-

| Starting Material | Reagent | Product |

|---|---|---|

| 1H-Imidazole-5-carboxaldehyde, 4-propyl- | 2-Aminophenol | 2-(4-propyl-1H-imidazol-5-yl)benzoxazole |

| 1H-Imidazole-5-carboxaldehyde, 4-propyl- | 2-Aminothiophenol | 2-(4-propyl-1H-imidazol-5-yl)benzothiazole |

| 1H-Imidazole-5-carboxaldehyde, 4-propyl- | o-Phenylenediamine | 2-(4-propyl-1H-imidazol-5-yl)benzo[d]imidazole |

These transformations highlight the utility of 1H-Imidazole-5-carboxaldehyde, 4-propyl- as a versatile precursor for generating a library of imidazole-substituted benzofused heterocycles, which are of interest for screening for various biological activities.

Formation of Complex Molecular Architectures and Precursors

The 4-propyl-1H-imidazole-5-carboxaldehyde moiety serves as a crucial starting material and intermediate in the synthesis of complex molecular architectures, most notably in the pharmaceutical industry. Its structural features can be elaborated and modified to build intricate molecules with desired therapeutic properties.

A prominent example of its role as a precursor is in the synthesis of the angiotensin II receptor blocker, Olmesartan. While various synthetic routes to Olmesartan exist, they converge on the formation of a key intermediate, which is a 4-substituted-2-propyl-1H-imidazole-5-carboxylate derivative. The 4-propyl-imidazole-5-carboxaldehyde can be a precursor to this key intermediate through oxidation of the aldehyde to a carboxylic acid followed by esterification.

The synthesis of Olmesartan involves the coupling of the imidazole core with a substituted biphenyl (B1667301) tetrazole side chain. The presence of the propyl group at the 4-position of the imidazole ring is a critical structural feature of the final drug molecule. This underscores the importance of 1H-Imidazole-5-carboxaldehyde, 4-propyl- and its derivatives as advanced precursors in the multi-step synthesis of commercially significant pharmaceuticals.

The general synthetic utility of this compound can be summarized in the following table:

Table 2: 1H-Imidazole-5-carboxaldehyde, 4-propyl- as a Precursor

| Transformation | Resulting Functional Group | Application |

|---|---|---|

| Oxidation | Carboxylic Acid | Precursor for ester and amide derivatives |

| Reductive Amination | Amine | Introduction of diverse side chains |

| Wittig Reaction | Alkene | Carbon-carbon bond formation and chain extension |

| Grignard Reaction | Secondary Alcohol | Formation of new stereocenters |

These derivatization strategies allow for the incorporation of the 4-propyl-1H-imidazol-5-yl moiety into a wide array of larger, more complex molecules, demonstrating its value as a versatile building block in organic synthesis and drug discovery.

Advanced Spectroscopic and Structural Characterization of 1h Imidazole 5 Carboxaldehyde, 4 Propyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1H-Imidazole-5-carboxaldehyde, 4-propyl-, both ¹H and ¹³C NMR would provide crucial information about the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring, the propyl group, and the aldehyde function. The imidazole ring protons typically appear in the aromatic region of the spectrum. The single proton on the imidazole ring (at position 2) would likely be the most downfield-shifted aromatic proton. The N-H proton of the imidazole ring can exhibit a broad signal, and its chemical shift can be influenced by the solvent and concentration. The protons of the propyl group would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the imidazole ring. The aldehyde proton would be a highly characteristic singlet, significantly downfield-shifted due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The most downfield signal would be that of the carbonyl carbon of the aldehyde group. The two carbon atoms of the imidazole ring would resonate in the aromatic region. The three distinct carbon signals of the propyl group would be found in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Data (based on analogous compounds):

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 180 - 190 |

| Imidazole C2-H | 7.5 - 8.5 (s) | 135 - 145 |

| Imidazole C4 | - | 130 - 140 |

| Imidazole C5 | - | 140 - 150 |

| Imidazole N-H | Variable, broad | - |

| Propyl -CH₂- (attached to C4) | 2.5 - 3.0 (t) | 25 - 35 |

| Propyl -CH₂- | 1.5 - 2.0 (sextet) | 20 - 30 |

| Propyl -CH₃ | 0.8 - 1.2 (t) | 10 - 15 |

Note: s = singlet, t = triplet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of 1H-Imidazole-5-carboxaldehyde, 4-propyl- with high precision. This allows for the unambiguous determination of its molecular formula (C₇H₁₀N₂O).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis would provide information on the fragmentation pattern of the molecule under electron ionization. The molecular ion peak (M⁺) would be observed, and characteristic fragment ions would arise from the cleavage of the propyl group and the loss of the formyl group. A prominent fragment would likely correspond to the loss of the propyl group, resulting in an imidazolyl-carboxaldehyde cation. Further fragmentation could involve the loss of carbon monoxide from the aldehyde group.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

| [M]⁺ | 138.0793 | Molecular Ion |

| [M-C₃H₇]⁺ | 95.0245 | Loss of propyl group |

| [M-CHO]⁺ | 109.0922 | Loss of formyl group |

| [M-C₃H₇-CO]⁺ | 67.0296 | Loss of propyl and carbonyl groups |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 1H-Imidazole-5-carboxaldehyde, 4-propyl- would show characteristic absorption bands. A strong, sharp band around 1670-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The N-H stretching vibration of the imidazole ring would appear as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the propyl group and the imidazole ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would give rise to bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching vibrations of the imidazole ring are often strong in the Raman spectrum.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) |

| N-H Stretch (Imidazole) | 3100 - 3400 (broad) |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |

| C=O Stretch (Aldehyde) | 1670 - 1700 (strong) |

| C=N, C=C Stretch (Imidazole Ring) | 1400 - 1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1H-Imidazole-5-carboxaldehyde, 4-propyl- is expected to show absorption bands corresponding to π → π* transitions of the imidazole ring and n → π* transitions of the carbonyl group. Imidazole itself has a characteristic absorption around 210 nm. The presence of the carboxaldehyde and propyl substituents would likely cause a bathochromic (red) shift of this absorption maximum. A weaker absorption band at longer wavelengths, corresponding to the n → π* transition of the aldehyde, may also be observed. mdpi.com

Expected UV-Vis Absorption Maxima (λmax):

| Transition | Expected Wavelength Range (nm) |

| π → π | 220 - 280 |

| n → π | > 280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of 1H-Imidazole-5-carboxaldehyde, 4-propyl- could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the imidazole N-H and the aldehyde oxygen. The imidazole ring is expected to be planar. The conformation of the propyl group relative to the imidazole ring would also be determined. While specific crystal data for the target compound is unavailable, related imidazole derivatives have been extensively studied, revealing common packing motifs and hydrogen bonding networks. nih.govresearchgate.net

Thermal Analysis Techniques (TG-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 1H-Imidazole-5-carboxaldehyde, 4-propyl-, TGA would reveal the temperature at which the compound begins to decompose and the percentage of weight loss at different stages. Imidazole derivatives generally exhibit good thermal stability.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. This technique can identify exothermic or endothermic processes such as melting, boiling, and decomposition. The DTA curve for 1H-Imidazole-5-carboxaldehyde, 4-propyl- would show an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition.

Theoretical and Computational Chemistry Studies of 1h Imidazole 5 Carboxaldehyde, 4 Propyl

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and associated properties of molecules like 1H-Imidazole-5-carboxaldehyde, 4-propyl-. These calculations offer a balance between computational cost and accuracy, making them ideal for exploring molecular geometries, spectroscopic signatures, and optical behaviors.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization, a process to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to achieve this. uou.ac.in The optimization of 1H-Imidazole-5-carboxaldehyde, 4-propyl- is expected to result in a planar imidazole ring, a common feature of this aromatic heterocyclic system. uou.ac.in The propyl and carboxaldehyde substituents will adopt conformations that minimize steric hindrance. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's stability and reactivity.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). orientjchem.org For instance, in a study of a related imidazole derivative, the hydrogen attached to the imidazole nitrogen was found to be the most acidic, correlating with its low isotropic shielding value. orientjchem.org Similar calculations for 1H-Imidazole-5-carboxaldehyde, 4-propyl- would predict the chemical shifts for the protons and carbons of the propyl group, the aldehyde, and the imidazole ring.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated to simulate the infrared (IR) and Raman spectra. These calculations help in assigning the vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxaldehyde group and the various C-H and N-H stretching and bending modes within the imidazole ring and propyl chain. uou.ac.in

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Visible absorption spectrum. uou.ac.in Studies on similar compounds like imidazole-2-carboxaldehyde show strong absorption bands in the 220–300 nm range, which are attributed to π → π* and n → π* transitions. researchgate.net These transitions are indicative of the intramolecular charge transfer (ICT) occurring within the molecule. researchgate.net

Table 1: Predicted Spectroscopic Data for Imidazole Derivatives (Illustrative)

| Parameter | Predicted Value/Range | Spectroscopic Method |

| ¹H Chemical Shift (Aldehyde H) | ~9.7 ppm | NMR |

| ¹³C Chemical Shift (Carbonyl C) | ~193 ppm | NMR |

| C=O Stretch | ~1660 cm⁻¹ | FT-IR |

| N-H Stretch | ~3100 cm⁻¹ | FT-IR |

| λmax (π → π*) | 270–300 nm | UV-Vis |

Note: Data is based on analogous compounds like 4-methyl-1H-imidazole-5-carbaldehyde and imidazole-2-carboxaldehyde and is for illustrative purposes. uou.ac.inresearchgate.net

Analysis of Non-Linear Optical Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical processing and information transfer. dtic.mil Imidazole derivatives are of interest due to their potential for high NLO activity, which arises from intramolecular charge transfer (ICT). uou.ac.in Computational chemistry allows for the prediction of key NLO parameters.

The NLO response is governed by the molecule's dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov A high value for these parameters, particularly β, indicates a strong NLO response. uou.ac.in DFT calculations on imidazole-2-carboxaldehyde have shown a high dipole moment (6.65 Debye) and significant hyperpolarizability, suggesting its potential as an NLO material. uou.ac.in The presence of electron-donating (propyl group) and electron-accepting (carboxaldehyde group) substituents on the imidazole ring of 1H-Imidazole-5-carboxaldehyde, 4-propyl- is expected to enhance ICT and lead to favorable NLO properties.

Table 2: Calculated NLO Properties of Imidazole Derivatives and Urea (Reference)

| Compound | Dipole Moment (μ) [D] | Polarizability (⟨α⟩) [x 10⁻²³ esu] | First Hyperpolarizability (βtot) [x 10⁻³⁰ esu] |

| Imidazole-2-carboxaldehyde | 6.65 | - | - |

| Benzimidazole Derivative (2a) | 4.15 | 4.20 | - |

| Benzimidazole Derivative (2e) | 3.04 | 4.87 | 5.095 (x10⁻²⁹) |

| Urea (Standard) | 3.40 | 4.88 | 0.37 |

Note: Data is compiled from studies on different imidazole derivatives for comparative illustration. uou.ac.innih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for understanding the pathways and energetics of chemical reactions. For imidazole synthesis and modification, DFT can be used to map the reaction mechanism, identify intermediates, and locate transition states. For example, in the synthesis of imidazole-4-carboxylates via 1,5-electrocyclization, computational studies could elucidate the energetics of the cyclization step and subsequent tautomerization. nih.gov A plausible mechanism for the formation of substituted imidazoles involves the intramolecular cyclization of an intermediate, followed by the elimination of a molecule like nitrogen or water to afford the final aromatic product. mdpi.com By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined, guiding synthetic efforts.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. uou.ac.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (IP): IP ≈ -E(HOMO)

Electron Affinity (EA): EA ≈ -E(LUMO)

Chemical Hardness (η): η = (IP - EA) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = (IP + EA) / 2

For imidazole-2-carboxaldehyde, the calculated HOMO-LUMO gap is 5.05 eV, which is lower than that of the standard NLO material urea (7.43 eV), indicating higher reactivity and charge transfer potential. uou.ac.in The distribution of these orbitals is also informative; typically, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts, mapping out the sites for nucleophilic and electrophilic attack. malayajournal.org

Table 3: FMO Energies and Global Reactivity Descriptors for Imidazole-2-carboxaldehyde

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E(HOMO) | -7.20 |

| LUMO Energy | E(LUMO) | -2.14 |

| Energy Gap | ΔE | 5.05 |

| Ionization Potential | IP | 7.20 |

| Electron Affinity | EA | 2.14 |

| Electronegativity | χ | 4.67 |

| Chemical Hardness | η | 2.53 |

| Chemical Softness | S | 0.20 |

Data from a DFT study on imidazole-2-carboxaldehyde. uou.ac.inresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, charge transfer, and hyperconjugative interactions within a molecule. orientjchem.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

In imidazole derivatives, significant stabilization energies are typically found for interactions involving the lone pairs (LP) of nitrogen and oxygen atoms and the π-orbitals of the aromatic ring. For example, an NBO analysis on a substituted imidazole revealed strong hyperconjugative interactions, such as from a chlorine lone pair to an adjacent π* anti-bonding orbital (LP(Cl) → π(C-C)), with a stabilization energy of 954.54 kJ/mol, indicating substantial charge delocalization and contributing to molecular stability. acadpubl.eu For 1H-Imidazole-5-carboxaldehyde, 4-propyl-, key interactions would include π → π transitions within the imidazole ring and delocalization from the oxygen lone pairs of the carboxaldehyde group into the ring system, all of which stabilize the molecule and influence its electronic properties.

Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kJ/mol) | Interaction Type |

| π (N1-C2) | π* (C4-C5) | High | π-conjugation in ring |

| LP (O) | π* (C5=O) | Moderate | Carbonyl resonance |

| LP (N3) | σ* (C2-H) | Low | Hyperconjugation |

| σ (C-H propyl) | σ* (C-C propyl) | Low | Hyperconjugation |

Note: This table represents expected interactions for 1H-Imidazole-5-carboxaldehyde, 4-propyl- based on general principles and data from related molecules. orientjchem.orgacadpubl.eu

Exploration of Biological Activities and Structure Activity Relationships Sar in Academic Contexts

In Vitro Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Mechanism Studies

There is no specific information available detailing the enzyme inhibition mechanisms of 1H-Imidazole-5-carboxaldehyde, 4-propyl-. However, the imidazole (B134444) moiety is a well-known component in the design of enzyme inhibitors. researchgate.netlongdom.org Imidazole and its derivatives can interact with enzyme active sites in various ways, including through hydrogen bonding and coordination with metal ions present in metalloenzymes. researchgate.net For instance, studies on other imidazole-based compounds have shown they can act as inhibitors for enzymes like histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR). researchgate.netnih.gov One study detailed a partial competitive inhibition mechanism for imidazole itself on a GH1 β‐glucosidase, where imidazole binds to the active site and reduces the enzyme's affinity for the substrate. nih.gov Without specific studies on the 4-propyl derivative, its exact mechanism remains uncharacterized.

Receptor Binding Mechanism Studies

Specific receptor binding mechanism studies for 1H-Imidazole-5-carboxaldehyde, 4-propyl- have not been identified in the available literature. The interaction of imidazole-containing drugs with various receptors is a broad area of study. longdom.org The nature of the substituents on the imidazole ring plays a critical role in determining the binding affinity and selectivity for specific receptors, such as adrenergic or adenosine (B11128) receptors. nih.govnih.gov For example, research on 4-substituted imidazoles has demonstrated their potent and selective agonist activity at α2-adrenoceptors, where the substituent's nature and chirality significantly influence activity. nih.gov Another study identified an extrahelical, lipid-facing allosteric pocket on the A3 adenosine receptor for a different complex imidazole derivative. nih.gov The specific binding mode and receptor targets for 1H-Imidazole-5-carboxaldehyde, 4-propyl- would require dedicated experimental investigation.

Structure-Activity Relationship (SAR) Derivations for Specific Biological Targets

Ligand Design and Optimization Principles

While general principles of ligand design for imidazole-based compounds are well-established, specific SAR derivations involving 1H-Imidazole-5-carboxaldehyde, 4-propyl- are not available. The imidazole scaffold is considered a valuable pharmacophore in drug design due to its structural features and ability to engage in various interactions like hydrogen bonding and π-π stacking. researchgate.netresearchgate.net Optimization strategies often involve modifying substituents at different positions on the imidazole ring to enhance potency and selectivity for a specific biological target. nih.govmdpi.com For instance, in a series of α2-adrenoceptor agonists, modifications to the group connecting a naphthalene (B1677914) ring to a 4-substituted imidazole were shown to be crucial for maintaining high activity and selectivity. nih.gov The role of the 4-propyl and 5-carboxaldehyde groups of the target compound in binding to any specific protein is currently undefined.

Computational Approaches to Biological Interactions (e.g., Molecular Docking, Molecular Dynamics)

No molecular docking or molecular dynamics studies specifically featuring 1H-Imidazole-5-carboxaldehyde, 4-propyl- were found. Computational methods are frequently used to predict the binding modes and affinities of imidazole derivatives to target proteins. mdpi.comarabjchem.orgnih.gov These studies help in understanding the interactions at the molecular level and guide the design of more potent compounds. For example, docking studies have been used to predict the binding of novel imidazole analogs in the active sites of HIV-1-reverse transcriptase and human topoisomerase I. mdpi.comacs.org Such computational analyses for 1H-Imidazole-5-carboxaldehyde, 4-propyl- would require a specific biological target to be identified first.

Antioxidant Activity Mechanisms and Characterization

Specific studies characterizing the antioxidant activity and mechanisms of 1H-Imidazole-5-carboxaldehyde, 4-propyl- are absent from the searched literature. Imidazole derivatives, in general, have been investigated for their antioxidant properties. centralasianstudies.orgnih.gov Their mechanism often involves scavenging free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), by donating a hydrogen atom or an electron, which neutralizes the radical. centralasianstudies.orgmdpi.com The antioxidant capacity can be influenced by the electronic properties of the substituents on the imidazole ring. centralasianstudies.orgbohrium.com For instance, some studies have noted that the presence of hydroxyl groups can enhance the antioxidant activity of imidazole-based ligands. nih.gov The potential of 1H-Imidazole-5-carboxaldehyde, 4-propyl- as an antioxidant has not been experimentally determined.

Applications and Future Directions in Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

1H-Imidazole-5-carboxaldehyde, 4-propyl- and its derivatives are pivotal intermediates in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. The strategic placement of the propyl and carboxaldehyde groups on the imidazole (B134444) ring allows for a variety of chemical transformations, making it a valuable synthon for constructing intricate molecular architectures.

A prominent example of its application is in the synthesis of the antihypertensive drug Olmesartan Medoxomil. innospk.comchemicalbook.comgoogle.com A key intermediate in this process is Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a direct derivative of 1H-Imidazole-5-carboxaldehyde, 4-propyl-. innospk.comchemicalbook.comechemi.com The synthesis of this intermediate involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with a methylmagnesium halide, followed by acidification. chemicalbook.com This intermediate then undergoes further reactions to construct the final complex structure of Olmesartan. innospk.comchemicalbook.com The synthesis of Olmesartan underscores the importance of this imidazole derivative as a foundational element in the production of life-saving medications. innospk.com

The versatility of the imidazole carboxaldehyde structure is further demonstrated in the synthesis of various substituted imidazoles. The aldehyde group can readily undergo condensation reactions with amines to form Schiff bases, which can then be used to introduce a wide array of functional groups. tandfonline.comresearchgate.netorientjchem.org Additionally, the nitrogen atoms in the imidazole ring can be alkylated, providing another point for molecular diversification. researchgate.net These reactions enable the creation of a library of complex imidazole-containing compounds with potential applications in medicinal chemistry and beyond. ijpsjournal.comnih.gov

| Intermediate/Product | Synthetic Application |

| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | Key intermediate in the synthesis of Olmesartan Medoxomil. innospk.comchemicalbook.comgoogle.comechemi.com |

| Schiff Base Derivatives | Precursors for a variety of functionalized imidazole compounds. tandfonline.comresearchgate.netorientjchem.org |

| N-Alkylated Imidazole Derivatives | Allows for further molecular diversification and synthesis of complex structures. researchgate.net |

Applications in Materials Science

The unique electronic and coordination properties of the imidazole ring make 1H-Imidazole-5-carboxaldehyde, 4-propyl- and its derivatives attractive candidates for applications in materials science. While direct applications of the 4-propyl derivative are still emerging, the broader class of substituted imidazole carboxaldehydes has shown significant promise in the development of functional polymers, organic electronics, and coordination polymers.

Imidazole-based compounds are being explored for their potential in creating sustainable and functional materials. numberanalytics.com Imidazole derivatives can act as monomers in the synthesis of high-performance polymers that exhibit desirable properties such as high thermal stability and ionic conductivity. numberanalytics.comirjmets.com The incorporation of the imidazole moiety into polymer chains can impart specific functionalities, leading to materials with tailored electronic or optical properties. nih.gov While specific research on polymers derived from 1H-Imidazole-5-carboxaldehyde, 4-propyl- is not yet widespread, the general principles of using functionalized imidazoles as building blocks for polymers suggest a promising avenue for future research.

In the field of organic electronics, imidazole derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other semiconductor devices. nih.gov The electron-rich nature of the imidazole ring can facilitate charge transport, a crucial property for these applications. The ability to modify the substituents on the imidazole ring, such as the propyl group in 1H-Imidazole-5-carboxaldehyde, 4-propyl-, allows for the fine-tuning of the electronic properties of the resulting materials.

The nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions, making imidazole derivatives valuable ligands in coordination chemistry. researchgate.netrsc.orgfau.de This property has been extensively utilized in the construction of Metal-Organic Frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.orgnih.govmdpi.com

Substituted imidazole carboxaldehydes, such as 4-methyl-5-imidazolecarboxaldehyde, have been used in the synthesis of imidazolate-based MOF membranes and various coordination compounds. echemi.com By analogy, 1H-Imidazole-5-carboxaldehyde, 4-propyl- can serve as a versatile ligand. The aldehyde group can be further functionalized, for example, through condensation with amines to create multidentate Schiff base ligands. These ligands can then coordinate with metal ions to form stable complexes with diverse structures and properties. tandfonline.com The propyl group can also influence the packing and porosity of the resulting MOFs. The development of MOFs from imidazole-containing ligands is a rapidly growing area of research, with potential applications in sensing and catalysis. nih.govnih.gov

The inherent properties of the imidazole ring, such as its ability to participate in hydrogen bonding and its thermal stability, make its derivatives suitable for the development of advanced functional materials. irjmets.com Imidazole-based ionic liquids, for example, exhibit high thermal stability and conductivity. irjmets.com Furthermore, imidazole-functionalized surfaces are being investigated for applications in catalysis and sensing. numberanalytics.com The versatility in the synthesis and functionalization of imidazole derivatives, including 1H-Imidazole-5-carboxaldehyde, 4-propyl-, provides a platform for the rational design of new materials with specific and enhanced functionalities. nih.gov

Catalytic Applications of 1H-Imidazole-5-carboxaldehyde, 4-propyl- Derivatives

Derivatives of imidazole have been shown to be effective catalysts in a range of reactions. For instance, Schiff base-imidazole functionalized MOFs have been utilized as highly efficient catalysts for Suzuki coupling reactions. nih.gov In these systems, the imidazole and Schiff base groups play a crucial role in stabilizing small palladium clusters, which are the active catalytic species. nih.gov The functional groups on the MOF surface promote the formation of these highly active nanoparticles. nih.gov

Furthermore, metal complexes containing imidazole-based ligands have been investigated for their catalytic activity in various organic transformations. rsc.org The electronic properties of the imidazole ring can be modulated by substituents, which in turn can influence the catalytic performance of the metal center. The development of catalysts based on imidazole derivatives is an active area of research, with the aim of creating more efficient and selective catalysts for a variety of chemical processes. nih.gov

| Derivative Type | Potential Catalytic Application |

| Schiff Base Derivatives | Ligands for stabilizing metal catalysts in cross-coupling reactions. tandfonline.comnih.gov |

| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysts for various organic transformations. nih.govnih.gov |

| Coordination Complexes | Homogeneous catalysts with tunable activity and selectivity. rsc.org |

Future Perspectives and Emerging Research Avenues for Imidazole Carboxaldehydes

The future of research on imidazole carboxaldehydes, including 1H-Imidazole-5-carboxaldehyde, 4-propyl-, is bright, with numerous emerging avenues in medicinal chemistry, materials science, and catalysis. The versatility of the imidazole scaffold, combined with the reactivity of the carboxaldehyde group, provides a rich platform for the development of novel compounds and materials with tailored properties.

In medicinal chemistry , there is ongoing research to develop new imidazole-based drugs with improved efficacy and safety profiles. ijpsjournal.comnih.govnumberanalytics.com The exploration of novel derivatives of imidazole carboxaldehydes and their biological activities is expected to continue, driven by advancements in synthesis and drug design techniques. ijpsjournal.comnumberanalytics.com A key area of focus is the development of new antimicrobial and anticancer agents. nih.gov

In materials science , the development of sustainable and functional materials from imidazole-based compounds is a promising research direction. numberanalytics.com This includes the synthesis of novel polymers with enhanced thermal and conductive properties, as well as the design of advanced MOFs for applications in gas storage, separation, and sensing. numberanalytics.comirjmets.com The ability to functionalize the imidazole ring allows for the creation of materials with highly specific properties.

In the field of catalysis , the design of more efficient and environmentally friendly catalysts based on imidazole derivatives is a key future direction. numberanalytics.com This includes the development of novel metal complexes and functionalized MOFs for a wide range of organic transformations. The use of green chemistry principles in the synthesis and application of these catalysts will be a major focus. irjmets.com

Potential breakthroughs in the chemistry of imidazole carboxaldehydes could have significant implications across these fields. The development of new synthetic methods will enable the creation of more complex and diverse derivatives, leading to the discovery of new drugs, advanced materials, and highly efficient catalysts. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Imidazole-5-carboxaldehyde, 4-propyl- in academic laboratories?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions on the imidazole core. For example, introducing the propyl group at the 4-position via nucleophilic substitution or transition-metal-catalyzed coupling, followed by oxidation to install the carboxaldehyde group at the 5-position. Similar derivatives (e.g., 4-methyl analogs) have been synthesized using regioselective alkylation strategies, as seen in imidazole-based intermediates .

- Key Considerations : Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-alkylation. Characterization of intermediates via LC-MS or TLC is critical to monitor reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing 1H-Imidazole-5-carboxaldehyde, 4-propyl-?

- Methodological Answer :

- NMR : H and C NMR can confirm the propyl group's presence (δ ~0.8–1.5 ppm for CH, δ ~1.5–1.7 ppm for CH) and the aldehyde proton (δ ~9.5–10.5 ppm).

- FTIR : A strong absorption band near 1700 cm indicates the aldehyde carbonyl group.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation. Comparable imidazole derivatives have been validated using these techniques .

Q. How should 1H-Imidazole-5-carboxaldehyde, 4-propyl- be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the aldehyde group. Light-sensitive conditions are recommended, as aldehydes can undergo photodegradation. Stability studies for analogous compounds suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of 1H-Imidazole-5-carboxaldehyde, 4-propyl- derivatives, and how can they be addressed?

- Methodological Answer : The flexible propyl chain and aldehyde group may introduce disorder in crystal packing. Use SHELX programs (e.g., SHELXL for refinement) to model partial occupancy or anisotropic displacement parameters. High-resolution synchrotron data (≤1.0 Å) improves electron density maps. For twinned crystals, SHELXD/SHELXE can resolve phase ambiguities .

- Case Example : A related 4-methylimidazole-carboxaldehyde derivative required iterative refinement cycles to resolve positional disorder, achieving an R-factor < 5% .

Q. How can computational modeling predict the reactivity of 1H-Imidazole-5-carboxaldehyde, 4-propyl- in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify electrophilic sites. The aldehyde carbon (C5) typically shows the highest electrophilicity. Solvent effects (PCM models) and steric hindrance from the 4-propyl group should be incorporated to predict regioselectivity .

- Validation : Compare computed transition-state energies with experimental kinetic data for analogous reactions.

Q. What role does the 4-propyl substituent play in modulating biological activity compared to shorter alkyl chains?

- Methodological Answer : The propyl group enhances lipophilicity (logP), potentially improving membrane permeability. Use comparative assays (e.g., enzyme inhibition or cellular uptake studies) against 4-methyl or 4-ethyl analogs. Molecular docking simulations (AutoDock Vina) can assess binding interactions in hydrophobic pockets .

- Data Interpretation : A 4-propyl-substituted imidazole derivative showed 2.3-fold higher IC in kinase inhibition assays compared to its methyl counterpart, attributed to van der Waals interactions .

Q. Are there known toxicity concerns for 1H-Imidazole-5-carboxaldehyde, 4-propyl- derivatives in in vivo studies?

- Methodological Answer : While 4-methylimidazole is classified as a Group 2B carcinogen (IARC), the propyl analog’s toxicity profile is understudied. Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodent models. Monitor aldehyde-related oxidative stress biomarkers (e.g., glutathione depletion) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.